Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N5O5S2 and its molecular weight is 517.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could potentially influence their action.
Biological Activity
Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a sulfonamide moiety, and a benzo[d]thiazole unit. Its molecular formula is C24H28N4O3S, with a molecular weight of approximately 484.6 g/mol. The structure can be illustrated as follows:
Property | Value |
---|---|
Molecular Formula | C24H28N4O3S2 |
Molecular Weight | 484.6 g/mol |
CAS Number | 897484-72-9 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of substituted hydrazine with appropriate sulfonyl and piperazine derivatives. The optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
While the exact mechanism of action remains to be fully elucidated, the compound is hypothesized to interact with specific biological targets, potentially influencing various cellular pathways. Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its biological activity spectrum based on its structural features.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzo[d]thiazole units have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties. A study focusing on thiazole derivatives indicated that modifications to the benzo[d]thiazole structure could enhance antibacterial activity against Gram-positive bacteria .
Case Studies
- Study on Anticancer Activity : A recent in vitro study evaluated the effect of similar thiazole derivatives on human cancer cell lines. Results demonstrated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of thiazole-based compounds was assessed against various bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains .
Properties
IUPAC Name |
ethyl 4-[4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-9-11-28(12-10-27)35(31,32)18-7-5-17(6-8-18)21(29)25-26-22-24-19-14-15(2)13-16(3)20(19)34-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFUJRZKCHGNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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